molecular formula C24H24N2O3S B2521625 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide CAS No. 1005301-47-2

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide

Cat. No.: B2521625
CAS No.: 1005301-47-2
M. Wt: 420.53
InChI Key: FPCQAUFWUTZXEL-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Zinc Detection

One significant application of derivatives of the compound is in the development of fluorescent probes for detecting Zn2+ ions. Researchers designed and synthesized a fluorescent probe that can be reactivated by hydrolysis of the benzenesulfonyl group upon complexation with Zn2+ at neutral pH. This probe shows promise for practical detection of Zn2+ in sample solutions and living cells due to its sensitivity, efficiency, and improved cell membrane permeability compared to its predecessors (Ohshima et al., 2010).

Anticancer and Radioprotective Agents

Another area of application is in the synthesis of novel quinolines as potential anticancer and radioprotective agents. By utilizing a related benzenesulfonamide structure, researchers have created compounds that showed interesting cytotoxic activity compared to doxorubicin, a known anticancer drug. Additionally, one compound exhibited significant in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

Antimicrobial Agents

Further research into benzenesulfonamide derivatives has led to the development of antimicrobial agents. New compounds synthesized to include the quinoline clubbed with sulfonamide moiety were shown to display high activity against Gram-positive bacteria, demonstrating the versatility of these compounds in creating effective antimicrobial treatments ( ).

Analytical Chemistry and Sensing Applications

The versatility of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide derivatives extends into analytical chemistry, where they are used in the design of chemosensors. For instance, a derivative was employed as a chemosensor for 2,4,6-trinitrophenol (TNP), showcasing its high selectivity and sensitivity for TNP over other nitroaromatic compounds. This application highlights the compound’s utility in detecting explosive materials through fluorescence quenching mechanisms (Halder et al., 2018).

Safety and Hazards

It is corrosive and harmful if swallowed. Contact with water liberates toxic gas .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-20(14-17)24(27)25-21-11-10-19-7-6-12-26(23(19)16-21)30(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCQAUFWUTZXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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